molecular formula C21H29ClN6O2 B6944202 N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

Cat. No.: B6944202
M. Wt: 432.9 g/mol
InChI Key: PUQJAZXOBZLDLD-UHFFFAOYSA-N
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Description

N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a phenyl ring, a piperidinyl group, and a triazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2.ClH/c1-14-19(25-26-27(14)18-10-12-22-13-11-18)21(29)24-17-8-6-15(7-9-17)20(28)23-16-4-2-3-5-16;/h6-9,16,18,22H,2-5,10-13H2,1H3,(H,23,28)(H,24,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQJAZXOBZLDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCNCC2)C(=O)NC3=CC=C(C=C3)C(=O)NC4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the cyclopentylcarbamoyl group: This step involves the reaction of cyclopentylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the phenyl ring: The phenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a halogenated intermediate.

    Formation of the piperidinyl group: The piperidinyl group is typically introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Formation of the triazole ring: The triazole ring is formed through a cyclization reaction, often involving an azide and an alkyne in a Huisgen cycloaddition reaction.

    Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinyl nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-chloroacetamide: Similar in structure but with different functional groups, leading to different reactivity and applications.

    4-(4,6-dimethylpyrimidin-2-ylamino)methylsulfonylphenylimino derivatives: Share some structural features but differ in their biological activities and applications.

Uniqueness

N-[4-(cyclopentylcarbamoyl)phenyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazole ring, in particular, is a key feature that distinguishes it from many other compounds and contributes to its diverse applications.

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